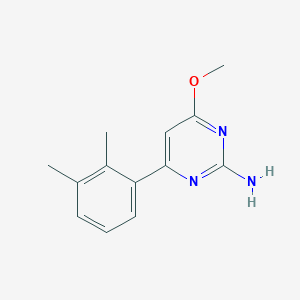
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
描述
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2004 and has been the subject of numerous scientific studies due to its potential as a cancer treatment.
作用机制
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to have an antiproliferative effect on cancer cells, inducing G1 cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and drug resistance.
实验室实验的优点和局限性
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has several advantages for lab experiments, including its specificity for CDK4 and CDK6, its ability to induce G1 cell cycle arrest, and its potential as a cancer treatment. However, it also has some limitations, including its low solubility and potential toxicity at high doses.
未来方向
There are several future directions for research on 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991, including:
1. Combination therapy: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and targeted therapies. Further research is needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has shown variable efficacy in clinical trials, suggesting that patient selection based on biomarkers may be necessary for optimal treatment outcomes.
3. Resistance mechanisms: Resistance to 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been observed in some patients, and further research is needed to understand the underlying mechanisms and develop strategies to overcome resistance.
4. Alternative targets: CDK4 and CDK6 inhibitors have shown promise as cancer treatments, but there may be alternative targets in the cell cycle pathway that could be targeted for improved efficacy.
科学研究应用
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of CDK4 and CDK6, which are involved in cell cycle regulation and are often overactive in cancer cells. 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been tested in preclinical and clinical trials for breast cancer, where it has shown promising results.
属性
IUPAC Name |
4-(2,3-dimethylphenyl)-6-methoxypyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-4-6-10(9(8)2)11-7-12(17-3)16-13(14)15-11/h4-7H,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCISQWQVGFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NC(=N2)N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)-6-methoxypyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)
![1-({6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3938659.png)
![8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)
![4-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938688.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B3938692.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3938701.png)
![4-ethoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938703.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3938710.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-3-(tetrahydro-2H-pyran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B3938713.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide](/img/structure/B3938714.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3938730.png)
![8-(3-cyclohexen-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938731.png)